molecular formula C20H21NO2 B11414074 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11414074
M. Wt: 307.4 g/mol
InChI Key: GZFKPKQDCIGKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Acetamide Formation: The acetamide moiety can be formed by reacting the benzofuran derivative with acetic anhydride or acetyl chloride.

    Attachment of the Methylbenzyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the acetamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran core or the methylbenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran core or methyl groups.

    Reduction: Amines or reduced derivatives of the acetamide group.

    Substitution: Substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active benzofurans.

    Medicine: Exploration of its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the methylbenzyl group, which may affect its biological activity and chemical properties.

    N-(4-methylbenzyl)acetamide: Lacks the benzofuran core, which is crucial for its potential biological activities.

    4,6-dimethyl-1-benzofuran-3-yl derivatives: Compounds with different substituents at the acetamide or benzyl positions.

Uniqueness

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(4-methylbenzyl)acetamide is unique due to the combination of the benzofuran core with dimethyl and methylbenzyl substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H21NO2

Molecular Weight

307.4 g/mol

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C20H21NO2/c1-13-4-6-16(7-5-13)11-21-19(22)10-17-12-23-18-9-14(2)8-15(3)20(17)18/h4-9,12H,10-11H2,1-3H3,(H,21,22)

InChI Key

GZFKPKQDCIGKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2=COC3=CC(=CC(=C32)C)C

Origin of Product

United States

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